molecular formula C27H25BrClN3O B12135811 1-Benzyl-9'-bromo-2'-(4-chlorophenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]

1-Benzyl-9'-bromo-2'-(4-chlorophenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]

Cat. No.: B12135811
M. Wt: 522.9 g/mol
InChI Key: IPRXCUJBXRULAJ-UHFFFAOYSA-N
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Description

1-Benzyl-9’-bromo-2’-(4-chlorophenyl)-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] is a complex organic compound featuring a spiro structure, which is a unique arrangement where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-9’-bromo-2’-(4-chlorophenyl)-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] typically involves multi-step organic reactions. One common method includes the formation of the pyrazolo[1,5-c][1,3]benzoxazine core through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions to increase yield and purity. Techniques such as ultrasonic irradiation can be employed to shorten reaction times and improve yields compared to conventional methods .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-9’-bromo-2’-(4-chlorophenyl)-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine for bromination, and nucleophiles such as amines for substitution reactions. Conditions often involve the use of catalysts and controlled temperatures to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination typically results in the formation of bromo-substituted derivatives, while nucleophilic substitution can yield various substituted products depending on the nucleophile used.

Scientific Research Applications

1-Benzyl-9’-bromo-2’-(4-chlorophenyl)-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-9’-bromo-2’-(4-chlorophenyl)-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes, leading to alterations in cellular pathways and biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl-9’-bromo-2’-(4-chlorophenyl)-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] is unique due to its spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H25BrClN3O

Molecular Weight

522.9 g/mol

IUPAC Name

1'-benzyl-9-bromo-2-(4-chlorophenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]

InChI

InChI=1S/C27H25BrClN3O/c28-21-8-11-26-23(16-21)25-17-24(20-6-9-22(29)10-7-20)30-32(25)27(33-26)12-14-31(15-13-27)18-19-4-2-1-3-5-19/h1-11,16,25H,12-15,17-18H2

InChI Key

IPRXCUJBXRULAJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12N3C(CC(=N3)C4=CC=C(C=C4)Cl)C5=C(O2)C=CC(=C5)Br)CC6=CC=CC=C6

Origin of Product

United States

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